(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride is a chemical compound with the molecular formula C6H12ClN·HCl. It is a hydrochloride salt of (3-chloropropyl)(prop-2-en-1-yl)amine, which is an organic compound containing both an alkyl chloride and an allylamine group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride typically involves the reaction of (3-chloropropyl)amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (3-chloropropyl) group can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Addition Reactions: Hydrogen chloride, bromine, or iodine in non-polar solvents like chloroform or carbon tetrachloride.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution Reactions: (3-hydroxypropyl)(prop-2-en-1-yl)amine, (3-cyanopropyl)(prop-2-en-1-yl)amine, or (3-aminopropyl)(prop-2-en-1-yl)amine.
Addition Reactions: 3-chloro-2-(prop-2-en-1-yl)propylamine or 3-bromo-2-(prop-2-en-1-yl)propylamine.
Oxidation Reactions: (3-chloropropyl)(prop-2-en-1-yl)imine or (3-chloropropyl)(prop-2-en-1-yl)nitrile.
Scientific Research Applications
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in biochemical assays.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved include alkylation of DNA or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-chloropropyl)(prop-2-en-1-yl)amine
- (3-chloropropyl)(prop-2-en-1-yl)aminehydrobromide
- (3-chloropropyl)(prop-2-en-1-yl)aminehydroiodide
Uniqueness
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility in water, making it more suitable for biological and medicinal applications compared to its free base or other salt forms.
Properties
IUPAC Name |
3-chloro-N-prop-2-enylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-2-5-8-6-3-4-7;/h2,8H,1,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPJJXGJYNHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.